molecular formula C13H15N3O2S B2881845 N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-76-8

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2881845
CAS RN: 1428374-76-8
M. Wt: 277.34
InChI Key: NAAIXUZSEPTPRS-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . It belongs to the class of organic compounds known as 3-alkylindoles . It has similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been supported by mass spectra . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .


Chemical Reactions Analysis

Thiopropamine, a similar compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

Thiophene, a similar compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, due to its structural complexity, is likely involved in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry for their diverse biological activities. A related compound, ethyl 3-amino-5-phenylpyrazole-4-carboxylate, was utilized in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, indicating the potential of such molecules in generating pharmacologically relevant structures (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Antimicrobial and Antifungal Activities

Compounds incorporating thiophene moieties, akin to the subject compound, have been synthesized and demonstrated significant antimicrobial and antifungal activities. The synthesis and biological evaluation of thiophene-based heterocycles show potential as antimicrobial agents, suggesting that derivatives of the subject compound may also possess similar bioactivities (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Tuberculostatic Activity

Structural analogs of similar compounds have been synthesized and evaluated for tuberculostatic activity, highlighting the significance of the thiophene moiety and its derivatives in the development of new antituberculous agents. This illustrates the potential application of the subject compound in the research and development of treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Anticancer and Anti-5-lipoxygenase Agents

The structural framework of the subject compound is conducive to the synthesis of novel derivatives with significant biological activities. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a structural resemblance, were synthesized and demonstrated notable anticancer and anti-5-lipoxygenase activities. Such findings underscore the potential of the subject compound in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety And Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(14-5-4-10-3-1-8-19-10)11-9-15-16-6-2-7-18-13(11)16/h1,3,8-9H,2,4-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAIXUZSEPTPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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